![molecular formula C20H22IN3O2 B2446250 (1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one CAS No. 1442533-41-6](/img/structure/B2446250.png)
(1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one
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Description
(1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one is a useful research compound. Its molecular formula is C20H22IN3O2 and its molecular weight is 463.319. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformations
The compound has been involved in the synthesis and transformations of polyhedral compounds. A study by Arutyunyan et al. (2014) discusses the synthesis of new 1,3-diazaadamantane derivatives with quinoline fragments, highlighting the compound's role in producing novel organic structures (Arutyunyan et al., 2014).
Chemosensor Applications
It has applications in developing chemosensors. Prodi et al. (2001) describe how a related compound, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, responds selectively to certain metal ions, indicating potential use in detecting metal concentrations in various environments (Prodi et al., 2001).
Catalysis and Asymmetric Reactions
This compound has been used in catalytic asymmetric reactions. Chelucci & Cabras (1996) report its use in palladium-catalyzed allylic substitution reactions, achieving high enantioselectivities (Chelucci & Cabras, 1996).
Weak Interaction Studies
It has been studied for its role in weak interactions in organic complexes. Khrustalev et al. (2008) discuss the formation of steady intermolecular sandwich-like complexes stabilized by weak hydrogen bonds and π–π stacking, relevant for understanding molecular interactions (Khrustalev et al., 2008).
Synthesis of Related Compounds
The compound has been used as a precursor in the synthesis of related organic structures. Shirasaka et al. (1990) describe the efficient synthesis of a related compound, Cotarnine, from 2-methoxy-3,4-(methylenedioxy)benzaldehyde (Shirasaka et al., 1990).
Antitumor Agent Research
It is also significant in the development of antitumor agents. Chou et al. (2010) explored 2-phenylquinolin-4-ones as anticancer drug candidates, showing the compound's relevance in medicinal chemistry (Chou et al., 2010).
Antibacterial Applications
The compound's derivatives have been studied for their potent antibacterial activity against respiratory pathogens, as noted by Odagiri et al. (2013), emphasizing its potential in developing new antibacterial drugs (Odagiri et al., 2013).
Antitumor Properties
Arutyunyan et al. (1996) reported on the antitumor properties of spirocyclic 1,3-diazaadamantanes, indicating the compound's utility in cancer research (Arutyunyan et al., 1996).
properties
IUPAC Name |
2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22IN3O2/c1-19-8-23-10-20(2,18(19)25)11-24(9-19)17(23)14-6-12-4-5-13(26-3)7-15(12)22-16(14)21/h4-7,17H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCRCSZWNZCALB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=C(N=C5C=C(C=CC5=C4)OC)I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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